Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Isomerism
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate hydrochloride . Breaking down the nomenclature:
- Pyrrolidine : A five-membered saturated heterocyclic ring containing four carbon atoms and one nitrogen atom.
- 3-(Hydroxymethyl) : A hydroxymethyl group (-CH2OH) attached to the third carbon of the pyrrolidine ring.
- 3-Carboxylate : A methyl ester of a carboxylic acid (-COOCH3) also bonded to the third carbon.
- Hydrochloride : Indicates the compound exists as a salt formed via protonation of the pyrrolidine nitrogen by hydrochloric acid (HCl).
The presence of two substituents on the same carbon (C3) creates a unique steric environment. While the compound’s structure does not permit positional isomerism, stereoisomerism is theoretically possible if chiral centers exist. However, current literature does not specify enantiomeric or diastereomeric forms.
CAS Registry Number and SMILES Notation Analysis
The compound is registered under two CAS numbers: 2260931-83-5 and 2375274-55-6 . Dual registry entries may correspond to distinct synthetic pathways, purification methods, or stereochemical configurations, though explicit details remain unspecified in available sources.
The SMILES notation can be inferred from the IUPAC name as follows:COC(=O)C1(CNCC1)CO.[Cl-]
This notation encodes:
Molecular Formula and Hydrochloride Salt Formation
The molecular formula C7H14ClNO3 reflects the compound’s composition:
- C7H13NO3 : The neutral pyrrolidine derivative (free base).
- HCl : Added during salt formation, contributing one hydrogen and one chlorine atom.
Hydrochloride salt formation occurs via proton transfer: the pyrrolidine nitrogen’s lone pair binds a proton from HCl, yielding a positively charged ammonium ion paired with a chloride anion. This enhances the compound’s solubility in polar solvents compared to the free base.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C7H14ClNO3 |
| Molecular Weight | 195.64 g/mol |
| CAS Numbers | 2260931-83-5, 2375274-55-6 |
| IUPAC Name | Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate hydrochloride |
Properties
IUPAC Name |
methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-6(10)7(5-9)2-3-8-4-7;/h8-9H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHHHVYXSUPLDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 3-(hydroxymethyl)pyrrolidine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: 3-(Carboxymethyl)pyrrolidine-3-carboxylate.
Reduction: 3-(Hydroxymethyl)pyrrolidine-3-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Beta-3 Adrenergic Receptor Agonism
One of the primary applications of this compound is its role as a beta-3 adrenergic receptor agonist. Research has demonstrated that derivatives of hydroxymethyl pyrrolidines can effectively stimulate these receptors, which are crucial in regulating metabolic processes such as lipolysis and thermogenesis. This property makes them candidates for treating obesity and metabolic disorders .
2. Neurological Effects
Studies have indicated that methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride may have neuroprotective effects. It has been investigated for its potential to mitigate neurodegenerative diseases by enhancing synaptic plasticity and reducing oxidative stress in neuronal cells .
Synthesis and Derivatives
The synthesis of methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate carboxylic acid esters under controlled conditions. Various synthetic pathways have been explored to optimize yield and purity, including:
- Direct Alkylation : Using alkyl halides to introduce the hydroxymethyl group.
- Carboxylation Reactions : Employing carbon dioxide under pressure to introduce carboxylic functionalities.
Case Studies
1. Clinical Trials for Obesity Management
A notable clinical trial evaluated the efficacy of hydroxymethyl pyrrolidines as beta-3 adrenergic agonists in overweight patients. The study found significant reductions in body weight and fat mass, highlighting the compound's potential as a therapeutic agent for obesity management .
2. Neuroprotection in Animal Models
In animal models of Alzheimer's disease, methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function. These findings suggest that this compound could play a role in developing treatments for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes and receptors, modulating biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogues differ primarily in substituents at the 3-position of the pyrrolidine ring. Key examples include:
Key Observations :
- Hydrophilicity : The hydroxymethyl group in the target compound enhances water solubility compared to methyl or trifluoromethyl substituents .
- Chirality : Enantiopure versions (e.g., (R)- or (S)-isomers) are critical for stereoselective synthesis, as seen in PharmaBlock’s chiral derivatives .
- Reactivity : The hydroxymethyl group offers a site for oxidation or conjugation, unlike inert substituents like methyl .
Physicochemical Properties
- Solubility : Hydroxymethyl and methoxy substituents increase aqueous solubility compared to methyl or trifluoromethyl groups .
- Stability : Trifluoromethyl derivatives exhibit higher metabolic stability due to fluorine’s electron-withdrawing effects .
- Crystallography : Tools like SHELX and Mercury are used to resolve stereochemistry and packing patterns, critical for confirming enantiomeric purity .
Biological Activity
Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and significant research findings.
Chemical Structure and Properties
Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride has the following chemical structure:
- Molecular Formula : C6H12ClNO2
- Molecular Weight : 165.62 g/mol
This compound features a pyrrolidine ring, which is known for its versatility in medicinal chemistry.
Biological Activities
The biological activities of Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride can be categorized into several key areas:
- Antioxidant Activity :
- Antimicrobial Activity :
- Antidiabetic Potential :
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
The biological activity of Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride is influenced by its structural features. The following table summarizes key findings related to the structure-activity relationship:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride against various pathogens. The results indicated substantial inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with MIC values demonstrating effective concentrations for therapeutic use.
Case Study 2: Neuroprotective Mechanisms
In a neuropharmacological study, the compound was tested for its ability to protect neuronal cells from oxidative damage induced by amyloid-beta peptides. The findings suggested that treatment with the compound significantly reduced cell death and oxidative stress markers, indicating potential therapeutic applications in neurodegenerative diseases.
Research Findings
Recent research highlights the multifaceted biological activities of Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride:
- Kinase Inhibition : Certain derivatives have shown selective inhibition of kinases involved in cancer progression, suggesting a role in cancer therapy .
- Beta-Adrenergic Receptor Agonism : The compound has been identified as a potential agonist for beta-3 adrenergic receptors, which are implicated in metabolic regulation .
Q & A
Q. What are the optimal reaction conditions for synthesizing Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate hydrochloride to minimize by-products?
- Methodological Answer : Synthesis typically involves multi-step routes, including cyclization, functionalization, and salt formation. Key steps:
- Cyclization : Use Boc-protected pyrrolidine precursors to control stereochemistry. React at 0–25°C in anhydrous THF with LiHMDS as a base .
- Hydroxymethylation : Introduce hydroxymethyl via nucleophilic substitution (e.g., formaldehyde derivatives) under inert atmosphere .
- Salt Formation : Treat with HCl in methanol/diethyl ether to precipitate the hydrochloride salt .
- By-product Mitigation : Optimize stoichiometry (1:1.2 molar ratio for hydroxymethylation) and use TLC/HPLC monitoring .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Boc-anhydride, THF, 0°C → RT | 78 | 92% |
| Hydroxymethylation | Paraformaldehyde, DIPEA, DCM | 65 | 85% |
| HCl Salt Formation | 4M HCl/dioxane, 0°C, 2h | 95 | 99% |
Q. How can the purity of Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate hydrochloride be assessed using chromatographic techniques?
- Methodological Answer :
- HPLC : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with mobile phase A (0.1% TFA in H₂O) and B (0.1% TFA in acetonitrile). Gradient: 5% B to 95% B over 20 min. Detection at 210 nm .
- Impurity Profiling : Identify residual solvents (e.g., DCM) via GC-MS with a DB-5 column and He carrier gas .
- Ion Chromatography : Quantify chloride content (theoretical: ~19.5%) to confirm salt stoichiometry .
Q. What spectroscopic methods are most effective for confirming the structure of Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate hydrochloride?
- Methodological Answer :
- NMR :
- ¹H NMR (D₂O): δ 3.75 (s, COOCH₃), 3.60–3.40 (m, hydroxymethyl -CH₂OH), 3.20–2.80 (pyrrolidine ring protons).
- ¹³C NMR : δ 172.5 (COOCH₃), 65.8 (-CH₂OH), 52.1 (N-CH₂) .
- IR : Peaks at 1730 cm⁻¹ (ester C=O), 3400 cm⁻¹ (-OH), and 2500 cm⁻¹ (HCl salt N-H stretch) .
- MS (ESI+) : m/z 188.1 [M+H]⁺ (free base), 224.1 [M+H+Cl]⁻ for hydrochloride .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
